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Compound of Interest

Compound Name: 5-Bromo-3,3-dimethylindoline

Cat. No.: B1352814 Get Quote

A comparative analysis of the X-ray crystal structures of two distinct 5-bromoindoline

derivatives is presented to guide researchers and professionals in drug development. While the

specific X-ray crystal structure for 5-Bromo-3,3-dimethylindoline is not publicly available, this

guide offers a detailed comparison of two related compounds: 5-bromospiro[indoline-3,7'-

pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione and 5-bromo-1-ethylindoline-2,3-dione. The data

herein provides insights into the structural landscape of bromo-substituted indoline scaffolds.

Structural and Crystallographic Data Comparison
The crystallographic data for the two 5-bromoindoline derivatives reveals significant differences

in their solid-state structures, arising from their distinct molecular architectures. 5-

bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione is a complex, polycyclic

spiro compound, while 5-bromo-1-ethylindoline-2,3-dione is a smaller, dione-substituted

indoline. These structural variations are reflected in their unit cell parameters and space

groups.
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Parameter

5-bromospiro[indoline-3,7'-
pyrano[3,2-c:5,6-
c']dichromene]-2,6',8'-
trione[1]

5-bromo-1-ethylindoline-
2,3-dione[2][3]

Molecular Formula C₁₀₈H₆₀Br₄N₄O₂₉S₂ C₁₀H₈BrNO₂

Crystal System Triclinic Triclinic

Space Group P-1 P1

a (Å) 11.8333(6) 9.5198(3)

b (Å) 12.8151(6) 10.0655(3)

c (Å) 17.1798(8) 11.2341(3)

α (°) 77.317(4) 70.9288(16)

β (°) 74.147(4) 75.4109(16)

γ (°) 66.493(5) 85.2199(16)

Volume (Å³) 2280.0(2) 984.58(5)

Z 1 4

Temperature (K) 149.99(10) 296

Final R1 value 0.0622 (I > 2σ(I)) 0.039 [F² > 2σ(F²)]

wR2 (all data) 0.1994 0.105

In the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, there are two independent

molecules in the asymmetric unit.[2][3] The indoline ring system in both molecules is nearly

planar.[2][3] The ethyl group is oriented almost perpendicular to the indoline ring.[2][3] The

crystal packing is stabilized by C—H⋯O hydrogen bonds and a weak slipped parallel π–π

interaction.[2] In contrast, the crystal structure of the more complex spiro derivative is stabilized

by a network of N-H···O, O-H···O, C-H···π, and π···π interactions, which also involve solvent

molecules to form a supramolecular structure.[1]
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The methodologies for the synthesis and crystallization of these compounds are crucial for

obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis and Crystallization of 5-bromospiro[indoline-
3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione
This derivative was synthesized via a one-pot pseudo three-component reaction.[1] One

equivalent of 5-bromoisatin and two equivalents of 4-hydroxycoumarin were reacted using

mandelic acid as a catalyst in aqueous ethanol under reflux conditions.[1] The resulting product

was characterized by FT-IR, ¹H NMR, ¹³C NMR, and HRMS data.[1] Single crystals for X-ray

crystallography were obtained from this reaction mixture.[1]

Synthesis and Crystallization of 5-bromo-1-
ethylindoline-2,3-dione
To a solution of 5-bromo-1H-indole-2,3-dione (1.76 mmol) in 25 ml of DMF, 1-bromoethane

(1.93 mmol), potassium carbonate (4.4 mmol), and a catalytic amount of tetra-n-

butylammonium bromide (0.4 mmol) were added.[2][3] The mixture was stirred at room

temperature for 48 hours.[2][3] After filtration and removal of the solvent under vacuum, the title

compound was obtained as red prismatic crystals with a 79% yield.[2][3]

Visualizations
To better understand the experimental workflow and the structural relationship between the

compared molecules, the following diagrams are provided.
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Experimental Workflow for X-ray Crystallography
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Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.
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Structural Comparison of Bromo-Indoline Derivatives

5-bromospiro[...]dichromene 5-bromo-1-ethylindoline-2,3-dione
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Caption: A diagram illustrating the structural modifications of the two compared derivatives from

a common 5-bromoindoline core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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